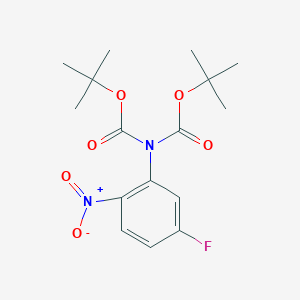

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Description

BenchChem offers high-quality N,N-Bis-boc-5-fluoro-2-nitro-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis-boc-5-fluoro-2-nitro-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMQJSXRJPHACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Bis-Boc-5-fluoro-2-nitro-phenylamine

This guide provides a comprehensive, technically detailed protocol for the synthesis of N,N-Bis-Boc-5-fluoro-2-nitro-phenylamine. It is designed for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for the protection of electron-deficient anilines. Beyond a mere recitation of steps, this document delves into the mechanistic rationale, experimental causality, and self-validating checkpoints essential for successful and reproducible synthesis.

Strategic Overview: The Rationale for Di-Boc Protection

In the landscape of organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the strategic protection of reactive functional groups is paramount. The amino group of 5-fluoro-2-nitroaniline presents a unique challenge. Its nucleophilicity is significantly attenuated by the powerful electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. Standard protection protocols often result in incomplete reaction or mono-protection.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability across a broad range of reaction conditions (e.g., basic and nucleophilic environments) and its facile removal under acidic conditions.[1][2] The synthesis of the di-protected N,N-Bis-Boc derivative ensures complete masking of the amine's reactivity, preventing unwanted side reactions in subsequent synthetic steps. This guide outlines a protocol optimized for achieving this exhaustive protection.

Mechanistic Insights: Driving the Reaction to Completion

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3][4]

Step 1: Mono-Boc Protection The initial attack forms a tetrahedral intermediate. The collapse of this intermediate expels a tert-butyl carbonate anion, which subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butoxide.[3][5] The tert-butoxide then deprotonates the newly formed carbamate, yielding the mono-Boc protected aniline.

Step 2: Di-Boc Protection The formation of the second C-N bond is considerably more challenging. The nitrogen in the mono-Boc intermediate is now part of a carbamate, rendering it significantly less nucleophilic. To drive the second protection, a potent acylation catalyst is required. 4-Dimethylaminopyridine (DMAP) is the catalyst of choice for this purpose. DMAP reacts with Boc₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much stronger acylating agent than Boc₂O itself, enabling the efficient acylation of the weakly nucleophilic mono-Boc protected nitrogen. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is also included to neutralize the proton released during the reaction, driving the equilibrium towards the product.[2][6]

The presence of both the nitro and fluoro groups deactivates the starting aniline, making the catalytic pathway with DMAP essential for achieving a high yield of the di-protected product.[7]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. In-process checks using Thin Layer Chromatography (TLC) ensure the reaction proceeds as expected before committing to the workup and purification stages.

Reagent and Materials Table

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equivalents |

| 5-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | - | 1.00 g | 6.41 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | 3.08 g | 14.1 | 2.2 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | - | 157 mg | 1.28 | 0.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 2.23 mL | 16.0 | 2.5 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 30 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - | - |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - | - |

| Saturated aq. NH₄Cl | - | - | - | As needed | - | - |

| Brine | - | - | - | As needed | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-fluoro-2-nitroaniline (1.00 g, 6.41 mmol) and 4-dimethylaminopyridine (157 mg, 1.28 mmol).

-

Dissolution: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Add triethylamine (2.23 mL, 16.0 mmol), followed by di-tert-butyl dicarbonate (3.08 g, 14.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

In-Process Monitoring (TLC): Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). Spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting material spot (Rf ~0.3) and the appearance of a new, less polar product spot (Rf ~0.7) indicates reaction progression. The reaction is typically complete within 12-24 hours.

-

Quenching: Once the reaction is complete as judged by TLC, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from initial setup to the isolation of the crude product.

Caption: Workflow for the synthesis of N,N-Bis-Boc-5-fluoro-2-nitro-phenylamine.

Purification and Characterization

The crude product, typically an oil or low-melting solid, requires purification to remove residual reagents and byproducts.

Purification Protocol

Flash Column Chromatography: The crude material is best purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 15% EtOAc/Hexanes) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel and dry it. Load the dried silica onto the column. Elute with the solvent gradient, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product. Concentrate the combined fractions under reduced pressure to afford the purified N,N-Bis-Boc-5-fluoro-2-nitro-phenylamine as a solid or viscous oil. A similar purification was reported for a related triarylamine synthesis.[8]

Structural Characterization

The identity and purity of the final compound must be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl groups (a singlet integrating to 18H around 1.4-1.5 ppm) and distinct signals for the three aromatic protons, showing coupling patterns consistent with the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the Boc carbonyl carbons (~150 ppm), the quaternary carbons of the tert-butyl groups (~85 ppm), the methyl carbons of the tert-butyl groups (~28 ppm), and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches will include the C=O of the carbamate (~1730 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹), and C-F stretches.

-

HRMS (High-Resolution Mass Spectrometry): This will provide an exact mass of the molecule (C₁₆H₂₁FN₂O₆), confirming its elemental composition. The expected [M+H]⁺ or [M+Na]⁺ adduct should be observed.

Conclusion

This guide presents a robust and well-rationalized protocol for the synthesis of N,N-Bis-Boc-5-fluoro-2-nitro-phenylamine. By understanding the underlying reaction mechanism and the role of each reagent, particularly the catalytic function of DMAP in overcoming the low nucleophilicity of the substrate, researchers can confidently execute this transformation. The inclusion of in-process controls and rigorous final characterization ensures the synthesis is both reproducible and yields a product of high purity, suitable for demanding applications in medicinal chemistry and drug development.

References

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 19, 2024. [Link]

-

Beilstein Journals. "EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines." Accessed January 19, 2024. [Link]

-

Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Accessed January 19, 2024. [Link]

-

Chemistry Steps. "Boc Protecting Group for Amines." Accessed January 19, 2024. [Link]

-

Wikipedia. "tert-Butyloxycarbonyl protecting group." Accessed January 19, 2024. [Link]

-

Master Organic Chemistry. "Amine Protection and Deprotection." Accessed January 19, 2024. [Link]

-

Bloom Tech. "What are the synthesis routes of 5-Fluoro-2-nitroaniline." Accessed January 19, 2024. [Link]

-

MDPI. "Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline." Molbank 2018, 2018(4), M1023. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

An In-Depth Technical Guide to N,N-Bis-boc-5-fluoro-2-nitro-phenylamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine, a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and drug discovery. By leveraging the unique electronic properties of the fluorine and nitro substituents, alongside the versatile reactivity of the di-Boc protected amine, this molecule serves as a valuable building block for the synthesis of complex therapeutic agents. This document will delve into its chemical properties, outline a detailed, field-proven synthetic protocol, and explore its potential applications, offering researchers and drug development professionals a foundational resource for their work.

Core Chemical Properties and Structural Elucidation

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine, also known as di-tert-butyl (5-fluoro-2-nitrophenyl)imidodicarbonate, is a key intermediate in organic synthesis. Its structure is characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and a di-tert-butoxycarbonyl (di-Boc) protected amine.

Table 1: Physicochemical Properties of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

| Property | Value | Source |

| CAS Number | 1352302-86-3 | ChemBK[1] |

| Molecular Formula | C₁₆H₂₁FN₂O₆ | ChemBK[1] |

| Molecular Weight | 356.35 g/mol | ChemBK[1] |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from similar compounds |

| Predicted Boiling Point | 420.9 ± 55.0 °C | ChemBK[1] |

| Predicted Density | 1.261 ± 0.06 g/cm³ | ChemBK[1] |

A study on the closely related compound, di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate, provides valuable insights into the expected structural characteristics. The compound crystallizes in the monoclinic crystal system, and its structure is confirmed by single-crystal X-ray diffraction.[2] It is reasonable to expect similar crystallographic properties for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Synthesis and Mechanistic Insights

The synthesis of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a multi-step process that begins with the synthesis of its precursor, 5-fluoro-2-nitroaniline. This is followed by the protection of the amine group with two tert-butoxycarbonyl (Boc) groups.

A common and efficient method for the synthesis of 5-fluoro-2-nitroaniline involves the selective reduction of 2,4-dinitrofluorobenzene.[3] This method offers a good yield and selectivity for the desired isomer.

Experimental Protocol: Synthesis of 5-fluoro-2-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend iron powder (2.5 to 4 molar equivalents) in a suitable solvent such as a mixture of ethanol and water.

-

Acidification: Add a catalytic amount of an acid, such as acetic acid or hydrochloric acid (0.01 to 1 molar equivalent), to the suspension.

-

Addition of Starting Material: Heat the mixture to reflux and add a solution of 2,4-dinitrofluorobenzene in ethanol dropwise over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the iron residues.

-

Extraction: Extract the filtrate with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography to yield pure 5-fluoro-2-nitroaniline.

The causality behind this experimental choice lies in the chemoselective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene. The presence of the fluorine atom activates the adjacent nitro group towards reduction by iron in an acidic medium.

The protection of the primary amine in 5-fluoro-2-nitroaniline with two Boc groups is a critical step to modulate its reactivity for subsequent synthetic transformations. A standard procedure for di-Boc protection involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

-

Reaction Setup: Dissolve 5-fluoro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Boc Anhydride: Add a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution. Follow this with the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

The rationale for using two equivalents of Boc₂O and a base is to facilitate the formation of the di-Boc protected amine. The first equivalent forms the mono-Boc protected amine, and the second equivalent, in the presence of the base, leads to the formation of the more sterically hindered di-Boc protected product.

Caption: Synthetic workflow for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Reactivity and Synthetic Utility

The chemical reactivity of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is governed by its key functional groups: the di-Boc protected amine, the nitro group, and the fluorine atom on the aromatic ring.

-

Deprotection of the Di-Boc Group: The di-Boc group is a robust protecting group but can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to regenerate the primary amine. This allows for subsequent functionalization of the amino group.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up possibilities for further derivatization at this position, for instance, through diazotization followed by Sandmeyer reactions.

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles at this position, further diversifying the molecular scaffold.

Caption: Key chemical transformations of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4][5][6] N,N-Bis-boc-5-fluoro-2-nitro-phenylamine, with its fluorinated and nitrated phenyl ring, is a valuable starting material for the synthesis of novel therapeutic agents.

The di-Boc protected amine allows for controlled and sequential chemical modifications, making it an ideal building block in the synthesis of complex molecules. For instance, after deprotection, the resulting primary amine can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. The nitro group can be reduced to an amine, providing another site for diversification. The fluorine atom allows for the introduction of various functionalities through SNAr reactions.

This trifunctional scaffold is particularly useful in the synthesis of kinase inhibitors, where the substituted aniline moiety is a common pharmacophore.[7] The strategic placement of the fluorine and nitro groups can be exploited to fine-tune the electronic properties and binding interactions of the final drug molecule with its biological target.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets in the range of 7.0-8.5 ppm), tert-butyl protons (singlet around 1.5 ppm). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Aromatic carbons (signals between 110-160 ppm), carbonyl carbons of Boc groups (around 150-155 ppm), quaternary carbon of tert-butyl groups (around 80-85 ppm), and methyl carbons of tert-butyl groups (around 28 ppm). Carbon signals will show coupling with the fluorine atom (¹⁹F-¹³C coupling). |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the carbamate (around 1700-1750 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹, respectively), and C-F stretching (around 1200-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns corresponding to the loss of tert-butyl groups and the nitro group. |

A detailed structural characterization, including 2D NMR techniques (COSY, HSQC, HMBC), would be necessary to unambiguously assign all signals and confirm the structure of the synthesized compound.

Conclusion

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a di-Boc protected amine, a nitro group, and a fluorine atom on an aromatic ring provides multiple avenues for chemical modification. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

- Sumitomo Chemical Co Ltd. Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1, published December 5, 1984. Accessed January 19, 2026.

-

Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8379–8417. [Link]

-

Scilimati, A., Perrone, S., & Vitale, P. Current and emerging applications of fluorine in medicinal chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry; John Wiley & Sons, Ltd, 2017; pp 237-265. [Link]

- Process for the preparation of 4-fluoro-3-methoxyaniline. WO 2025/109026 A1, published May 30, 2025.

- Protein kinase B inhibitors. US10059714B2, published August 28, 2018.

-

Müller, K., Faeh, C., & Diederich, F. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem.2008 , 51 (15), 4359–4369. [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R.

-

Wei, L. et al. Synthesis, structural characterization and computational DFT studies, vibrational dynamics and Hirshfeld surface analysis of tert-butyl (4-fluoro-2-nitrophenyl) carbamate and di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate. ResearchGate. 2025 . [Link]

-

Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. RSC Advances. 2016 . [Link]

-

Soloshonok, V. A., & Izawa, K. Applications of fluorine-containing amino acids for drug design. Eur. J. Med. Chem.2020 , 186, 111826. [Link]

-

N,N-Bis-Boc-5-Fluoro-2-nitro-phenylamine. ChemBK. Accessed January 19, 2026. [Link]

-

Böhm, H.-J. et al. Fluorine in Medicinal Chemistry. ChemBioChem. 2004 , 5 (5), 637-643. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

Spectroscopic Analysis of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the sterically hindered and electronically complex molecule, N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine. Primarily serving as a crucial intermediate in the synthesis of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic characterization is paramount for researchers and drug development professionals. This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectroscopic observations will be explained, providing field-proven insights into the molecular architecture.

Introduction: The Significance of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine

N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine is a key building block in modern medicinal chemistry. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and imparts unique electronic properties. The two bulky tert-butoxycarbonyl (Boc) protecting groups on the amine are instrumental in directing synthetic transformations and modulating the compound's solubility and stability. Accurate spectroscopic characterization is not merely a routine quality control step; it is a fundamental necessity to confirm the successful synthesis of this sterically demanding molecule and to understand the electronic interplay of its functional groups, which ultimately governs its behavior in subsequent chemical reactions.

Synthesis and Spectroscopic Sample Preparation

The synthesis of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine typically involves the protection of the amino group of 5-fluoro-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The choice of a non-protic solvent and a suitable base is critical to drive the reaction to completion and minimize side products.

Experimental Protocol: Synthesis

-

To a stirred solution of 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and slowly add a non-nucleophilic base such as triethylamine (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

For spectroscopic analysis, a high-purity sample is essential. The purified compound is typically a solid at room temperature. For NMR analysis, the sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), which provides good solubility and minimal interference in the ¹H NMR spectrum. For IR spectroscopy, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For mass spectrometry, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile for analysis.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine in solution.

The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted ~7.8 - 8.2 | dd | 1H | H-3 |

| Predicted ~7.4 - 7.7 | ddd | 1H | H-4 |

| Predicted ~7.2 - 7.5 | dd | 1H | H-6 |

| Predicted ~1.4 | s | 18H | 2 x Boc (-C(CH₃)₃) |

Note: Actual experimental values are not publicly available and the presented data are predictions based on the analysis of similar structures.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The presence of the electron-withdrawing nitro group and the fluorine atom will cause these protons to resonate at relatively downfield chemical shifts. The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons and with the ¹⁹F nucleus. The large singlet at approximately 1.4 ppm with an integration of 18 protons is the characteristic signal for the two equivalent tert-butyl groups of the Boc protecting groups. The equivalence of the two Boc groups suggests free rotation around the N-C(phenyl) bond at room temperature.

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Predicted ~165 | C=O (Boc) |

| Predicted ~155 - 160 (d) | C-F |

| Predicted ~140 - 145 | C-NO₂ |

| Predicted ~130 - 135 | C-N(Boc)₂ |

| Predicted ~120 - 130 (d) | Aromatic CH |

| Predicted ~115 - 120 (d) | Aromatic CH |

| Predicted ~110 - 115 (d) | Aromatic CH |

| Predicted ~85 | -C (CH₃)₃ (Boc) |

| Predicted ~28 | -C(CH₃ )₃ (Boc) |

Note: Actual experimental values are not publicly available and the presented data are predictions based on the analysis of similar structures.

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the Boc groups, the aromatic carbons, and the carbons of the tert-butyl groups. The carbon attached to the fluorine atom will appear as a doublet due to ¹J-CF coupling. The other aromatic carbons adjacent to the fluorine will also exhibit smaller C-F couplings. The electron-withdrawing effect of the nitro group will deshield the carbon to which it is attached, causing it to resonate at a downfield chemical shift.

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic environment of the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Predicted ~1730 - 1700 | Strong | C=O stretch (Boc, ester) |

| Predicted ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) |

| Predicted ~1300 - 1200 | Strong | C-N stretch |

| Predicted ~1250 - 1000 | Strong | C-O stretch (Boc) |

| Predicted ~1100 - 1000 | Medium | C-F stretch |

Note: Actual experimental values are not publicly available and the presented data are predictions based on the analysis of similar structures.

The IR spectrum will be dominated by a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the carbonyl stretching vibration of the two Boc groups. The presence of the nitro group will be confirmed by two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Predicted 356.1 | [M]⁺ (Molecular Ion) |

| Predicted 300.1 | [M - C₄H₈]⁺ (Loss of isobutylene from one Boc group) |

| Predicted 256.1 | [M - Boc]⁺ |

| Predicted 200.1 | [M - Boc - C₄H₈]⁺ |

| Predicted 156.0 | [M - 2 x Boc]⁺ |

Note: Actual experimental values are not publicly available and the presented data are predictions based on the analysis of similar structures. The molecular formula is C₁₆H₂₁FN₂O₆, with a monoisotopic mass of 356.1387 g/mol .

The mass spectrum should show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The observation of these fragment ions would provide strong evidence for the presence of the N,N-bis-Boc moiety.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Conclusion

The comprehensive spectroscopic analysis of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine through NMR, IR, and Mass Spectrometry provides unambiguous confirmation of its molecular structure. The interplay of the electron-withdrawing nitro and fluoro groups with the sterically demanding bis-Boc protecting groups creates a unique spectroscopic fingerprint. This technical guide serves as a valuable resource for researchers in the field, enabling them to confidently identify this key synthetic intermediate and understand its fundamental chemical properties, thereby facilitating its application in the development of novel therapeutics.

References

As this is a synthesized guide based on general chemical principles and data for related structures, direct references for the complete experimental data of the title compound are not available in the public domain at the time of this writing. The following are representative authoritative sources for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

-

ChemBK. (n.d.). N,N-Bis-Boc-5-Fluoro-2-nitro-phenylamine. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Structure Elucidation of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine, a substituted aromatic compound of interest in synthetic and medicinal chemistry. In the absence of published empirical data, this document serves as a predictive guide, outlining the expected outcomes from a suite of standard analytical techniques. We will explore the synthesis of this molecule and delve into the theoretical underpinnings of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the rationale behind the analytical approach, detailed experimental protocols, and a thorough interpretation of the anticipated data. This guide is structured to be a self-validating system, where the convergence of evidence from multiple spectroscopic methods leads to an unambiguous confirmation of the molecular structure.

Introduction: The Significance of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a derivative of 5-fluoro-2-nitroaniline, a common building block in organic synthesis. The introduction of two bulky tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogen drastically alters the molecule's steric and electronic properties. This modification can be a critical step in a multi-step synthesis, enabling selective reactions at other positions of the aromatic ring. The presence of a nitro group, a fluorine atom, and the Boc-protected amine makes this molecule a versatile intermediate for the synthesis of various heterocyclic compounds and potentially biologically active molecules.

Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This guide provides a systematic approach to achieving this confirmation.

Synthesis and Purification

The synthesis of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is typically achieved through the protection of the primary amine of 5-fluoro-2-nitroaniline.

Synthesis of the Starting Material: 5-Fluoro-2-nitroaniline

Several synthetic routes to 5-fluoro-2-nitroaniline have been reported. One common method involves the ammonolysis of 2,4-difluoronitrobenzene.

-

Reaction: 2,4-difluoronitrobenzene is reacted with concentrated ammonia water.

-

Rationale: The nitro group is a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom para to the nitro group is more activated than the one ortho to it, leading to regioselective substitution by ammonia at the C1 position.

-

Typical Procedure: 2,4-difluoronitrobenzene is added to concentrated ammonia water and heated (e.g., to 40°C) for several hours. The product, 5-fluoro-2-nitroaniline, precipitates upon cooling and can be collected by filtration.[1]

N,N-Bis-Boc Protection of 5-Fluoro-2-nitroaniline

The protection of the primary amine is accomplished using di-tert-butyl dicarbonate (Boc₂O). Given the relatively low nucleophilicity of the nitro-substituted aniline, forcing conditions or a catalyst may be required to achieve di-protection.

-

Reaction: 5-fluoro-2-nitroaniline is reacted with an excess of Boc₂O in the presence of a suitable base and/or catalyst.

-

Rationale: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2][3] The use of a base is necessary to deprotonate the amine, increasing its nucleophilicity for the attack on the Boc₂O. To achieve di-protection, a stronger base and/or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary.

-

Experimental Protocol: N-Boc Protection

-

To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) is added a base such as triethylamine (2.5 equivalents) or a stronger base like sodium hydride (2.2 equivalents) cautiously at 0°C.

-

A solution of di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 equivalents) in the same solvent is added dropwise to the reaction mixture. If required, a catalytic amount of DMAP (0.1 equivalents) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,N-Bis-boc-5-fluoro-2-nitro-phenylamine as a solid.

-

Spectroscopic Structure Elucidation

The following sections detail the expected spectroscopic data for the synthesized N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the structure of organic molecules in solution. For this particular molecule, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

-

Experimental Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

The ¹H NMR spectrum will show signals for the aromatic protons and the protons of the two Boc groups.

-

Expected ¹H NMR Data (Predicted for CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~ 8.1-8.3 dd 1H H-3 This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to H-4 and H-6. ~ 7.4-7.6 ddd 1H H-4 This proton is meta to the nitro group and ortho to the fluorine atom. It will show coupling to H-3 and H-6, and a larger coupling to the fluorine atom. ~ 7.2-7.4 dd 1H H-6 This proton is ortho to the N(Boc)₂ group and meta to the nitro group. It will be coupled to H-4 and the fluorine atom. | ~ 1.4-1.6 | s | 18H | -C(CH₃)₃ | The 18 protons of the two tert-butyl groups are chemically equivalent and will appear as a large singlet. |

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons in its vicinity.

-

Expected ¹³C NMR Data (Predicted for CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale ~ 165-170 (d) C-5 This carbon is directly attached to the fluorine atom and will therefore show a large one-bond C-F coupling. ~ 150-155 C=O The carbonyl carbons of the Boc groups. ~ 145-150 C-2 This carbon is attached to the nitro group. ~ 135-140 (d) C-1 This carbon is attached to the nitrogen atom and will show a two-bond C-F coupling. ~ 125-130 (d) C-6 This carbon will show a two-bond C-F coupling. ~ 115-120 (d) C-4 This carbon will show a three-bond C-F coupling. ~ 110-115 (d) C-3 This carbon will show a four-bond C-F coupling. ~ 80-85 -C(CH₃)₃ The quaternary carbons of the Boc groups. | ~ 28-30 | -C(CH₃)₃ | The methyl carbons of the Boc groups. |

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and environment of the fluorine atom.

-

Expected ¹⁹F NMR Data (Predicted with CFCl₃ as reference)

Chemical Shift (δ, ppm) Multiplicity Rationale | ~ -100 to -120 | m | The fluorine atom is on an electron-deficient aromatic ring, which will influence its chemical shift. The signal will be a multiplet due to coupling with the aromatic protons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

-

Experimental Protocol: ESI-MS Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

A small amount of an acid like formic acid can be added to promote protonation if analyzing in positive ion mode.[5]

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

-

Expected Mass Spectrometry Data The molecular formula of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is C₁₆H₂₁FN₂O₆, with a monoisotopic mass of 356.1387 g/mol .

m/z Ion Rationale 357.1460 [M+H]⁺ The protonated molecular ion. 379.1280 [M+Na]⁺ The sodium adduct, which is commonly observed in ESI-MS. 301.1074 [M-C₄H₈+H]⁺ Loss of isobutylene from one of the Boc groups. 257.0761 [M-Boc+H]⁺ Loss of one Boc group. 201.0448 [M-2Boc+H]⁺ Loss of both Boc groups, resulting in the protonated 5-fluoro-2-nitroaniline. 157.0135 [M-2Boc-NO₂]⁺ Subsequent loss of the nitro group from the aniline.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Experimental Protocol: FTIR Sample Preparation (KBr Pellet)

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[6][7]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Expected FTIR Data

Wavenumber (cm⁻¹) Vibration Rationale ~ 2980-2930 C-H stretch Aliphatic C-H stretching of the tert-butyl groups. ~ 1730-1700 C=O stretch Carbonyl stretching of the two Boc groups. This will likely be a strong and prominent band. ~ 1530-1500 and 1350-1320 N-O stretch Asymmetric and symmetric stretching of the nitro group, respectively. These are typically strong absorptions. ~ 1600-1580 C=C stretch Aromatic ring stretching. ~ 1250-1200 C-N stretch Stretching of the C-N bond between the aromatic ring and the nitrogen atom. ~ 1160-1140 C-O stretch Stretching of the C-O bonds in the Boc groups. | ~ 1100-1000 | C-F stretch | Stretching of the C-F bond. This is typically a strong absorption. |

Data Integration and Structure Confirmation

The definitive structure elucidation of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is achieved by the congruent analysis of all spectroscopic data.

-

¹H NMR confirms the presence and ratio of aromatic and aliphatic protons. The coupling patterns of the aromatic protons will be consistent with the substitution pattern on the benzene ring.

-

¹³C NMR confirms the number of unique carbon environments and the presence of the carbonyl and aliphatic carbons of the Boc groups. The C-F coupling constants provide further evidence for the position of the fluorine atom.

-

¹⁹F NMR provides direct evidence for the presence of the fluorine atom.

-

Mass Spectrometry confirms the molecular weight of the compound and the fragmentation pattern is consistent with the presence of two Boc groups and a nitro group.

-

FTIR Spectroscopy confirms the presence of the key functional groups: C=O (Boc), NO₂ (nitro), and C-F.

The logical workflow for the structure elucidation is depicted in the following diagram:

Caption: Workflow for the synthesis and structure elucidation.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, pathway for the synthesis and complete structure elucidation of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine. By following the detailed protocols for synthesis and spectroscopic analysis, and by carefully interpreting the expected data from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and FTIR, a researcher can confidently confirm the structure of this molecule. The principles outlined herein are broadly applicable to the characterization of novel organic compounds and underscore the power of a multi-technique analytical approach.

References

-

U.S. National Library of Medicine. "PubChem Compound Summary for CID 75399, 5-Fluoro-2-nitroaniline." PubChem, [Link]. Accessed 19 January 2026.

-

University of Bristol. "Sample Preparation Protocol for ESI Accurate Mass Service." [Link]. Accessed 19 January 2026.

-

Perron, V., et al. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, vol. 2009, no. 2, 2009, pp. 283-289, [Link].

-

Specac. "How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis." [Link]. Accessed 19 January 2026.

-

University of Illinois. "Sample Preparation | School of Chemical Sciences." [Link]. Accessed 19 January 2026.

-

Stanford University. "Sample Preparation & Autosampler Vials for ESI-MS." [Link]. Accessed 19 January 2026.

-

Kovács, B., et al. "An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, vol. 24, no. 4, 2019, p. 659, [Link].

-

ResearchGate. "How to preparation sample for FT-IR analyze?" [Link]. Accessed 19 January 2026.

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." [Link]. Accessed 19 January 2026.

-

Shimadzu. "KBr Pellet Method." [Link]. Accessed 19 January 2026.

-

GSC Online Press. "Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline." [Link]. Accessed 19 January 2026.

-

J&K Scientific LLC. "BOC Protection and Deprotection." [Link]. Accessed 19 January 2026.

- Google Patents. "CN107935858B - Preparation method of 5-fluoro-2-nitrophenol." . Accessed 19 January 2026.

Sources

- 1. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kindle-tech.com [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Physical Characteristics of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Introduction

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a specialized chemical intermediate, the utility of which is primarily in multistep organic synthesis, particularly in the development of complex pharmaceutical compounds. The presence of the two tert-butoxycarbonyl (Boc) protecting groups on the amine functionality renders the molecule stable under a variety of reaction conditions, allowing for selective modification at other positions of the phenyl ring. The fluoro and nitro substituents provide regiochemical handles for further synthetic transformations, such as nucleophilic aromatic substitution or reduction followed by diazotization. This guide provides a detailed overview of the known physical characteristics of this compound. Due to the limited availability of experimentally determined data for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine in publicly accessible literature, this guide also includes a comprehensive analysis of its key precursor, 5-fluoro-2-nitroaniline, to provide a valuable point of reference for researchers and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity. N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is systematically named tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-fluoro-2-nitrophenyl)carbamate.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-fluoro-2-nitrophenyl)carbamate | |

| CAS Number | 1352302-86-3 | [1] |

| Molecular Formula | C₁₆H₂₁FN₂O₆ | [2] |

| Molecular Weight | 356.35 g/mol | [2] |

| Chemical Structure | (Structure generated based on IUPAC name) |

Synthesis Pathway

Understanding the synthesis of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is crucial as it informs the potential impurities and the characteristics of the starting materials. The compound is typically prepared from 5-fluoro-2-nitroaniline through a protection reaction.

Caption: General synthesis scheme for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

This two-step process involves the reaction of 5-fluoro-2-nitroaniline with an excess of di-tert-butyl dicarbonate in the presence of a suitable base. The causality behind this choice of reagent lies in the high reactivity of (Boc)₂O towards primary amines and its ability to introduce the bulky, acid-labile Boc protecting group, which is a staple in modern organic synthesis for its robustness and ease of removal under acidic conditions.

Physical Properties of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Experimental data on the physical properties of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is not widely published. The following table includes predicted values from computational models, which can serve as an estimation for researchers.

| Property | Predicted Value | Source |

| Boiling Point | 420.9 ± 55.0 °C | [1] |

| Density | 1.261 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥93% |

Note: These values are predictions and should be used as estimates. Experimental verification is highly recommended.

Reference Data: Physical Characteristics of 5-Fluoro-2-nitroaniline

Given the limited data on the title compound, a detailed examination of its immediate precursor, 5-fluoro-2-nitroaniline, is provided. This information is critical for researchers performing the synthesis and for understanding the foundational properties of this chemical family.

General Properties

| Property | Value | Source |

| CAS Number | 2369-11-1 | [3] |

| Molecular Formula | C₆H₅FN₂O₂ | [4] |

| Molecular Weight | 156.12 g/mol | [3] |

| Appearance | Yellow to light brown crystalline powder |

Thermal Properties

The melting point is a critical indicator of purity. For 5-fluoro-2-nitroaniline, a sharp melting range is indicative of high purity.

| Property | Value | Source |

| Melting Point | 98 - 100 °C | [3] |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the crystalline sample (1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using indium and zinc standards. A nitrogen purge gas is used to maintain an inert atmosphere.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that brackets the expected melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

The choice of DSC over a traditional melting point apparatus provides higher precision and additional information about thermal events such as decomposition or phase transitions.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a key parameter for reaction setup and purification.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Hexanes | Sparingly soluble |

Experimental Protocol: Solubility Determination

-

Setup: A known volume of the solvent is placed in a vial at a controlled temperature (e.g., 25 °C).

-

Addition: A pre-weighed amount of 5-fluoro-2-nitroaniline is added in small portions with vigorous stirring.

-

Equilibration: The mixture is stirred until equilibrium is reached (no more solid dissolves).

-

Analysis: The saturated solution is filtered, and the concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectral Data

Spectral data provides confirmation of the chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-fluoro-2-nitroaniline will show characteristic signals for the aromatic protons and the amine protons. The coupling patterns and chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts being highly dependent on the attached functional groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.12 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

Conclusion

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a valuable, though not extensively characterized, synthetic intermediate. This guide has presented the available structural and predicted physical data for this compound. In the absence of comprehensive experimental data, a detailed analysis of the physical and spectral properties of its key precursor, 5-fluoro-2-nitroaniline, has been provided as a crucial reference for researchers. The methodologies outlined for determining these properties are standard in the field and serve as a protocol for laboratories wishing to perform their own characterization. As with any chemical, adherence to strict safety protocols is paramount.

References

Sources

An In-depth Technical Guide to the Solubility of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine. In the absence of published empirical data for this specific compound, this document establishes a robust theoretical framework to predict its solubility in a range of common organic solvents. This predictive analysis is grounded in the fundamental principles of solute-solvent interactions and an examination of the physicochemical properties imparted by the molecule's distinct functional groups. To empower researchers to generate precise, quantitative data, this guide provides detailed, field-proven experimental protocols for solubility determination using the isothermal equilibrium method, coupled with both gravimetric and UV-Vis spectroscopic quantification. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: Understanding the Molecule - N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and physical properties, including its solubility. A thorough understanding of its structure is paramount to predicting its interactions with various solvents.

-

Core Structure: A phenylamine (aniline) ring substituted with a fluorine atom and a nitro group.

-

Amine Substitution: The amine nitrogen is protected by two tert-butyloxycarbonyl (Boc) groups.[1][2][3] This sterically bulky and lipophilic protection masks the hydrogen-bonding donor capability of the parent amine.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that significantly influences the electronic distribution of the aromatic ring and introduces a site for strong dipole-dipole interactions.[4][5]

-

Fluoro Group (-F): As the most electronegative element, fluorine substitution can alter the molecule's polarity, lipophilicity, and metabolic stability.[6][7]

-

Boc Groups (-C(O)O(CH₃)₃): The two tert-butyloxycarbonyl groups are a dominant feature. While the carbamate linkage has polar character, the bulky tert-butyl moieties are nonpolar and increase the molecule's overall size and lipophilicity.

Predicted Physicochemical Properties: Based on its structure, N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is anticipated to be a nonpolar to moderately polar molecule with a significant molecular weight. The presence of carbonyl and nitro oxygens allows it to act as a hydrogen bond acceptor. However, the lack of N-H bonds prevents it from being a hydrogen bond donor.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" serves as the foundation for predicting the solubility of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.[8][9][10] This principle states that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.

Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.

-

Expected Solubility: Moderate.

-

Rationale: The nitro and carbonyl oxygen atoms in the target molecule can act as hydrogen bond acceptors, interacting favorably with the hydroxyl protons of alcohols like methanol and ethanol. However, the large, nonpolar tert-butyl groups and the aromatic ring will limit the overall solubility. The bulky Boc groups may also sterically hinder access to the polar functionalities.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO)

These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they are primarily hydrogen bond acceptors.

-

Expected Solubility: Good to High.

-

Rationale: The strong dipole moment of the nitro group and the polar nature of the carbamate linkages will lead to favorable dipole-dipole interactions with polar aprotic solvents. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are particularly effective at solvating large, polarizable molecules and are expected to be excellent solvents for this compound. Acetone and ethyl acetate should also be effective due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

Nonpolar solvents lack significant dipole moments and cannot participate in hydrogen bonding. Their primary mode of interaction is through weaker van der Waals forces.

-

Expected Solubility: Low to Moderate.

-

Rationale: The large, nonpolar surface area contributed by the two tert-butyl groups and the phenyl ring will have favorable interactions with nonpolar solvents. However, the highly polar nitro group will be poorly solvated, likely limiting overall solubility. Dichloromethane, with its ability to participate in dipole-dipole interactions, is predicted to be a better solvent than purely nonpolar hydrocarbons like hexane. Toluene's aromatic ring may offer favorable π-π stacking interactions with the phenyl ring of the solute.

Experimental Determination of Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal equilibrium (shake-flask) method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[11][12][13]

Isothermal Equilibrium Method: A Step-by-Step Protocol

This protocol ensures that a saturated solution is formed at a constant temperature, allowing for the accurate measurement of solubility.

-

Preparation: Add an excess amount of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25 °C or 37 °C) with continuous agitation (e.g., shaking or stirring).[14] The agitation ensures a uniform distribution of the solute and accelerates the dissolution process.

-

Equilibrium Confirmation: Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). To confirm that equilibrium has been reached, samples of the supernatant can be taken at various time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when consecutive measurements show no significant change in concentration.[14]

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. To ensure a solid-free sample for analysis, the supernatant should be filtered (using a syringe filter compatible with the solvent) or centrifuged.

-

Quantification: Determine the concentration of the dissolved solid in the clear supernatant using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a direct and highly accurate method for determining the amount of dissolved solute.[15][16][17][18][19]

-

Sample Collection: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, solvent-resistant container (e.g., a glass vial or aluminum pan).

-

Solvent Evaporation: Remove the solvent by evaporation. This can be done at ambient temperature in a fume hood, or accelerated by gentle heating or using a stream of inert gas (e.g., nitrogen). Ensure the temperature is well below the decomposition point of the solute.

-

Drying: Once the solvent is fully evaporated, place the container in a vacuum oven at a moderate temperature to remove any residual solvent traces until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of container with dried solute - Mass of empty container) / Volume of supernatant taken

Quantification Method 2: UV-Vis Spectroscopy

This method is indirect but rapid and requires less material than gravimetric analysis, provided the compound has a distinct chromophore.[20][21][22][23][24] The nitro-aromatic system in the target molecule makes it an excellent candidate for UV-Vis analysis.

-

Wavelength of Maximum Absorbance (λ_max) Determination: Prepare a dilute stock solution of the compound in a suitable solvent. Scan the solution using a UV-Vis spectrophotometer to identify the λ_max, where the compound absorbs light most strongly.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of absorbance versus concentration to create a calibration curve. The resulting plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Take a precise aliquot of the clear, saturated supernatant and dilute it with the same solvent used for the calibration curve to ensure the absorbance falls within the linear range of the calibration plot.

-

Concentration Determination: Measure the absorbance of the diluted sample at λ_max. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. BOC Protection and Deprotection [pt.bzchemicals.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pharmajournal.net [pharmajournal.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. msesupplies.com [msesupplies.com]

- 18. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. Gravimetric Analysis [wiredchemist.com]

- 20. researchgate.net [researchgate.net]

- 21. rootspress.org [rootspress.org]

- 22. ingentaconnect.com [ingentaconnect.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine

Abstract

This technical guide provides a comprehensive overview of N,N-Bis(tert-butoxycarbonyl)-5-fluoro-2-nitrophenylamine, a specialized synthetic intermediate. The document details its physicochemical properties, outlines a robust protocol for its synthesis via catalyzed bis-Boc protection, and delves into the scientific rationale behind this protective strategy. Furthermore, it discusses the compound's characterization, potential synthetic applications, and relevant safety considerations. This guide is intended to serve as a practical resource for chemists engaged in medicinal chemistry and complex organic synthesis, offering both procedural details and field-proven insights into the strategic use of bis-Boc protected anilines.

Core Compound Identification and Properties

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine, also known as di-tert-butyl (5-fluoro-2-nitrophenyl)imidodicarbonate, is a highly protected aniline derivative. The presence of two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly modulates the electronic properties of the nitrogen atom, rendering it non-nucleophilic and sterically hindered. This protection scheme is often employed strategically in multi-step syntheses where the aniline nitrogen requires robust deactivation to prevent unwanted side reactions.

| Property | Value | Source |

| CAS Number | 1352302-86-3 | |

| Molecular Formula | C₁₆H₂₁FN₂O₆ | |

| Molecular Weight | 356.35 g/mol | |

| Appearance | Predicted: Solid | - |

Strategic Synthesis: The Bis-Boc Protection Protocol

The synthesis of the title compound is achieved through the exhaustive N-acylation of the starting material, 5-fluoro-2-nitroaniline. The electron-deficient nature of this aniline, due to the ortho-nitro and meta-fluoro substituents, makes the nitrogen lone pair less nucleophilic. Consequently, forcing conditions involving an excess of the acylating agent and a potent acylation catalyst are required to achieve the bis-protected state.

Causality Behind Experimental Choices

-

Why Bis-Boc Protection? While a single Boc group can sufficiently protect many amines, electron-deficient anilines can still exhibit residual nucleophilicity or N-H acidity. The installation of a second Boc group effectively eliminates this reactivity. The resulting N(Boc)₂ moiety is an imide dicarbonate, which completely sequesters the nitrogen lone pair through resonance, making the nitrogen planar and exceptionally non-basic. This robust protection is crucial when subsequent synthetic steps involve strong bases, organometallics, or highly electrophilic reagents that would otherwise react with a mono-protected aniline.

-

Choice of Catalyst (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a superior acylation catalyst compared to non-nucleophilic bases like triethylamine (TEA). Its mechanism involves the initial reaction with di-tert-butyl dicarbonate ((Boc)₂O) to form a highly reactive N-Boc-pyridinium intermediate.[1] This species is a much more potent acylating agent than (Boc)₂O itself, enabling the efficient acylation of the weakly nucleophilic aniline.[2]

-

Stoichiometry and Solvent: An excess of (Boc)₂O is necessary to drive the reaction to completion and ensure both N-H bonds are substituted. Anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile are ideal as they readily dissolve the reactants and do not compete in the reaction.

Detailed Experimental Protocol

This protocol is based on established methods for the bis-Boc protection of weakly nucleophilic anilines.[3]

dot

Caption: Workflow for the synthesis of N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Materials:

-

5-Fluoro-2-nitroaniline (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-nitroaniline (1.0 eq.) and dissolve it in anhydrous THF.

-

Add DMAP (0.1 eq.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (2.5 eq.). Gas evolution (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N,N-Bis-boc-5-fluoro-2-nitro-phenylamine.

Compound Characterization

As of the date of this guide, specific, experimentally-derived spectral data for N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is not widely available in peer-reviewed literature. However, based on the structure and data from analogous compounds, the following characteristics can be predicted.

dot

Caption: Chemical structure of the target compound.

Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to be simple. The most prominent feature will be a large singlet around 1.4-1.5 ppm corresponding to the 18 equivalent protons of the two tert-butyl groups. The aromatic region will show complex multiplets between 7.5-8.5 ppm for the three aromatic protons, with coupling patterns influenced by both fluorine and adjacent protons.

-

¹³C NMR: The spectrum will show characteristic signals for the tert-butyl carbons (methyls around 28 ppm and quaternary carbons around 85 ppm ). The carbonyl carbons of the Boc groups are expected around 150-152 ppm . Aromatic carbons will appear in the 120-150 ppm range, with their chemical shifts influenced by the nitro and fluoro substituents. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of a fluorine atom on an electron-deficient aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.[4]

Synthetic Utility and Applications

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is primarily designed as a stable, protected building block for more complex molecular architectures. Its synthetic utility stems from the unique reactivity profile conferred by its functional groups.

-

Precursor for Diamines: The most straightforward application is the reduction of the nitro group. Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction can convert the nitro group to a primary amine. Subsequent acidic work-up would remove the Boc groups, yielding 5-fluoro-benzene-1,2-diamine . This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, which are common scaffolds in pharmaceuticals and materials science.

-